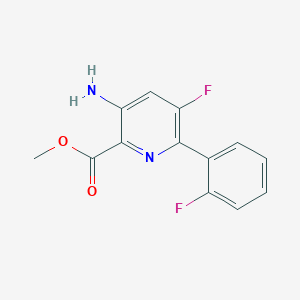
5,6-diethylnicotinic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,6-diethylnicotinic acid hydrochloride is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two ethyl groups at the 5 and 6 positions of the nicotinic acid ring, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diethylnicotinic acid hydrochloride typically involves the alkylation of nicotinic acid. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous flow synthesis method. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the synthesized 5,6-Diethyl-nicotinic acid with hydrochloric acid.
化学反応の分析
Types of Reactions
5,6-diethylnicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5,6-Diethyl-pyridine-2,3-dicarboxylic acid.
Reduction: 5,6-Diethyl-piperidine.
Substitution: 5,6-Diethyl-3-bromo-nicotinic acid.
科学的研究の応用
5,6-diethylnicotinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and cardiovascular diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5,6-diethylnicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on the nicotinic acid receptor, which is a G protein-coupled receptor. This interaction can lead to the inhibition of lipolysis and the reduction of free fatty acids in the bloodstream. Additionally, it may modulate the activity of certain enzymes involved in cellular metabolism.
類似化合物との比較
Similar Compounds
Nicotinic acid:
Isonicotinic acid: A structural isomer with the carboxyl group at the 4-position.
3,5-Diethyl-nicotinic acid: A derivative with ethyl groups at the 3 and 5 positions.
Uniqueness
5,6-diethylnicotinic acid hydrochloride is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable subject of study in various research fields.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
5,6-diethylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-7-5-8(10(12)13)6-11-9(7)4-2;/h5-6H,3-4H2,1-2H3,(H,12,13);1H |
InChIキー |
WUHYRETXJKFCFF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=CC(=C1)C(=O)O)CC.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N2,N2-Dimethylbenzo[d]thiazole-2,5-diamine](/img/structure/B8356782.png)
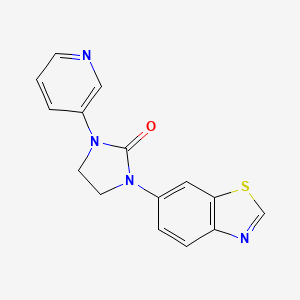
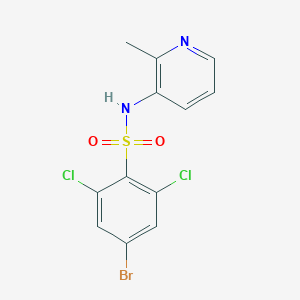
![6-{4-[(1-Methylethyl)sulfonyl]phenyl}-3-pyridinol](/img/structure/B8356819.png)
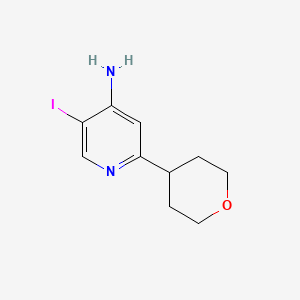

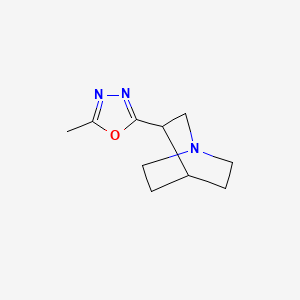
![Methyl 3-[(4-chloro-2,5-difluorobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B8356851.png)
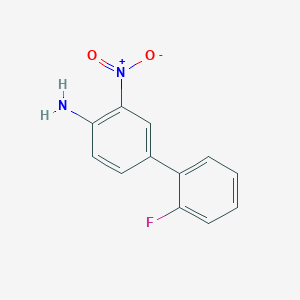

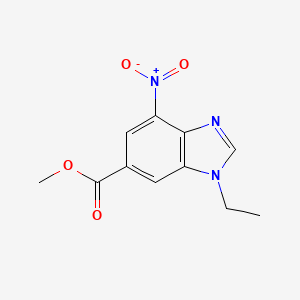
![1-Chloroethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8356878.png)
